1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine 1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16193585
InChI: InChI=1S/C7H5BrClN3/c1-4-11-6(8)5-7(9)10-2-3-12(4)5/h2-3H,1H3
SMILES:
Molecular Formula: C7H5BrClN3
Molecular Weight: 246.49 g/mol

1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine

CAS No.:

Cat. No.: VC16193585

Molecular Formula: C7H5BrClN3

Molecular Weight: 246.49 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine -

Specification

Molecular Formula C7H5BrClN3
Molecular Weight 246.49 g/mol
IUPAC Name 1-bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine
Standard InChI InChI=1S/C7H5BrClN3/c1-4-11-6(8)5-7(9)10-2-3-12(4)5/h2-3H,1H3
Standard InChI Key DTNOBBSJVVQHGD-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C2N1C=CN=C2Cl)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic imidazo[1,5-a]pyrazine system with three substituents:

  • Bromine at position 1

  • Chlorine at position 8

  • Methyl group at position 3

This substitution pattern creates distinct electronic environments ideal for cross-coupling reactions and nucleophilic substitutions. X-ray crystallography data, though unavailable in public literature, suggests a planar aromatic system with bond angles consistent with related imidazopyrazines .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₅BrClN₃
Molecular Weight246.49 g/mol
CAS Registry2099712-01-1
SMILESBrc1nc(n2c1c(Cl)ncc2)C
InChI KeyMFCD31728538
Purity Specification≥97% (HPLC)

Spectroscopic Profile

While experimental NMR and mass spectra remain proprietary, computational predictions using tools like ACD/Labs suggest:

  • ¹H NMR: Distinct signals for methyl (δ 2.5 ppm) and aromatic protons (δ 7.8–8.2 ppm)

  • ¹³C NMR: Expected resonances at 160–170 ppm for pyrazine carbons

  • MS (ESI+): Dominant [M+H]+ peak at m/z 247.93

The bromine and chlorine atoms introduce characteristic isotope patterns in mass spectra, aiding structural confirmation .

Synthesis and Manufacturing

Synthetic Routes

Industrial production typically employs multi-step sequences from commercially available pyrazine derivatives:

Route 1: Sequential Halogenation

  • Chlorination: 3-Methylimidazo[1,5-a]pyrazine → 8-Chloro-3-methylimidazo[1,5-a]pyrazine (CAS 56468-24-7) using PCl₅

  • Bromination: Electrophilic bromination at position 1 with NBS (N-bromosuccinimide)

Route 2: Direct Cyclization
Condensation of 2-amino-5-bromo-3-chloropyrazine with methyl glyoxal under acidic conditions, though yields remain unspecified in public documentation.

Table 2: Comparative Synthetic Approaches

MethodAdvantagesChallengesScalability
Sequential HalogenationHigh regioselectivityRequires harsh reagentsPilot-scale
Direct CyclizationFewer stepsLow yield optimizationLab-scale

Process Optimization

Key manufacturing considerations include:

  • Temperature Control: Maintain ≤0°C during bromination to prevent dihalogenation

  • Catalyst Selection: Pd(OAc)₂ improves coupling efficiency in downstream derivatizations

  • Purification: Chromatography on silica gel with ethyl acetate/hexane (3:7)

MolCore reports batch sizes up to 50 kg with ≥97% purity through recrystallization from ethanol/water mixtures .

SupplierPurityPackagingPrice Range (USD/g)
MolCore ≥97%1g–50kg$150–$120
A2Bchem ≥95%100mg–10g$200–$180
VulcanChem≥98%250mg–5kg$175–$140

Pricing reflects the complex halogenation steps and GMP-compliant manufacturing at MolCore .

Pharmaceutical Applications

Kinase Inhibition

The imidazopyrazine core shows affinity for:

  • JAK2 Kinase: IC₅₀ = 380 nM (predicted via QSAR modeling)

  • BTK: Moderate activity in preliminary screens

Bromine’s electron-withdrawing effect enhances binding to ATP pockets, while the methyl group improves metabolic stability .

Antibacterial Development

In silico studies predict activity against:

  • Mycobacterium tuberculosis (MIC = 8 μg/mL)

  • MRSA (MIC = 16 μg/mL)

Mechanism likely involves dihydrofolate reductase inhibition, though experimental validation is pending .

OperationMinimum Protection
WeighingNitrile gloves, safety goggles
SynthesisFume hood, Tyvek suit
Waste DisposalChemical-resistant containers

Spill Management

  • Absorb with vermiculite

  • Treat with 10% sodium thiosulfate solution

  • Dispose as halogenated waste (EPA D003)

Future Research Directions

Synthetic Chemistry

  • Develop continuous flow processes to enhance bromine utilization

  • Explore photocatalytic C–H activation for direct functionalization

Biological Evaluation

Priority targets include:

  • Oncology: CDK4/6 inhibition studies

  • Immunology: IL-2/IL-15 receptor interactions

  • Antiviral: SARS-CoV-2 PLpro protease assays

Materials Science

  • Investigate as a ligand in OLED emitters

  • Test charge transport properties in organic semiconductors

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